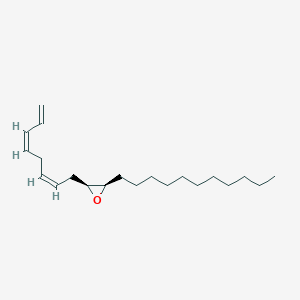
(2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane: is a complex organic compound characterized by its unique structural features, including an oxirane ring and multiple conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the octa-2,5,7-trien-1-yl precursor and the undecyl precursor.
Formation of the Oxirane Ring: The key step involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the desired stereochemistry.
Coupling Reaction: The final step involves coupling the octa-2,5,7-trien-1-yl precursor with the undecyl precursor to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using optimized reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the oxirane ring or the double bonds, resulting in the formation of alcohols or alkanes.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring to form various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Epoxides and Diols: From oxidation reactions
Alcohols and Alkanes: From reduction reactions
Various Derivatives: From substitution reactions
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the study of biological systems and pathways.
Industry:
Materials Science: Applications in the development of novel materials with specific properties.
Polymer Chemistry: Used in the synthesis of polymers with unique characteristics.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane involves its interaction with molecular targets through its oxirane ring and conjugated double bonds. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The conjugated double bonds can participate in electron transfer reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
- (2S,3R)-2-((2Z,5Z)-Octa-2,5-dien-1-yl)-3-undecyloxirane
- (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-decyloxirane
Uniqueness:
- Structural Features: The presence of multiple conjugated double bonds and the specific stereochemistry of the oxirane ring make (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane unique compared to its analogs.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C21H36O |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-[(2Z,5Z)-octa-2,5,7-trienyl]-3-undecyloxirane |
InChI |
InChI=1S/C21H36O/c1-3-5-7-9-11-12-13-15-17-19-21-20(22-21)18-16-14-10-8-6-4-2/h4,6,8,14,16,20-21H,2-3,5,7,9-13,15,17-19H2,1H3/b8-6-,16-14-/t20-,21+/m0/s1 |
Clave InChI |
MNOQVNSRLYAHLG-AEULXZPHSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C=C |
SMILES canónico |
CCCCCCCCCCCC1C(O1)CC=CCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


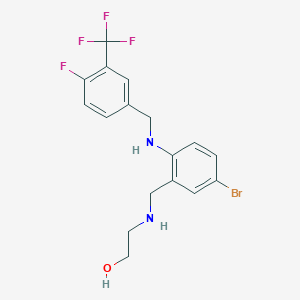
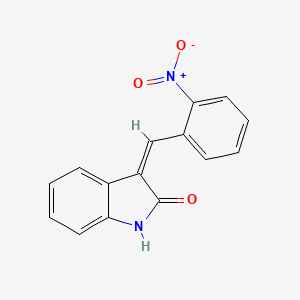
![6-(4-Chlorobenzyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15216770.png)
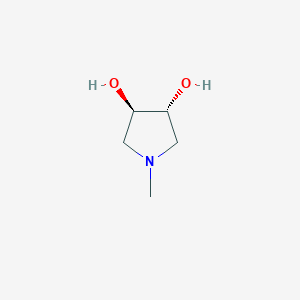
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B15216792.png)
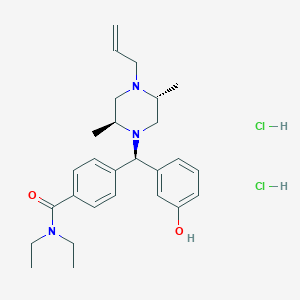
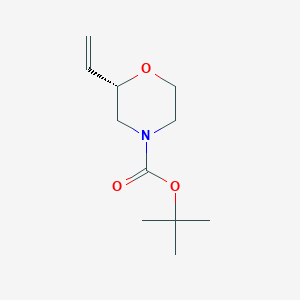
![tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate](/img/structure/B15216820.png)
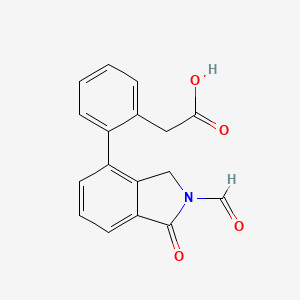

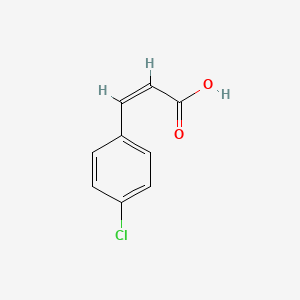
![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)
